molecular formula C8H6ClN3O3 B2727261 5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 2279124-22-8

5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2727261
CAS No.: 2279124-22-8
M. Wt: 227.6
InChI Key: OLAWDVKLBBTNRM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a fused, rigid, and planar bicyclic system known for its wide range of biological activities and significant presence in pharmaceutical development . The core structure is recognized as a dominant motif in many drugs and is extensively investigated for its potent protein kinase inhibitor (PKI) activity , playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways in oncogenesis . The molecule's specific functional groups make it a versatile building block. The carboxylic acid at the 2-position and the reactive chloromethyl handle at the 5-position allow for diverse synthetic transformations and further derivatization . Researchers can utilize this compound to create focused libraries for structure-activity relationship (SAR) studies, particularly in optimizing interactions with kinase active sites. Its structure aligns with derivatives that have shown promise in inhibiting kinases such as EGFR, B-Raf, and MEK, which are relevant in non-small cell lung cancer and melanoma . This product is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

2279124-22-8

Molecular Formula

C8H6ClN3O3

Molecular Weight

227.6

IUPAC Name

5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H6ClN3O3/c9-3-4-1-7(13)12-6(10-4)2-5(11-12)8(14)15/h1-2,11H,3H2,(H,14,15)

InChI Key

OLAWDVKLBBTNRM-UHFFFAOYSA-N

SMILES

C1=C(N=C2C=C(NN2C1=O)C(=O)O)CCl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, which may include the use of specific catalysts and solvents to facilitate the cyclocondensation process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: Further cyclization can occur, leading to more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group.

Scientific Research Applications

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold, to which 5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid belongs, has been widely recognized for its potential as an antitumor agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit tumor growth and induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial for cancer progression. The structural features of this compound allow it to act as a competitive inhibitor for enzymes such as cyclin-dependent kinases (CDKs) and others involved in the cell cycle regulation . This enzymatic inhibition is a promising avenue for developing targeted cancer therapies.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of pyrazolo[1,5-a]pyrimidine derivatives, including the chloromethyl variant. These compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models, suggesting their potential use in preventing oxidative damage associated with various diseases .

Fluorescent Properties

The unique molecular structure of this compound contributes to its application in material science, particularly as a fluorescent probe. Studies have shown that derivatives can exhibit strong fluorescence properties due to excited-state intramolecular proton transfer mechanisms, making them suitable for applications in bioimaging and sensing technologies .

Photophysical Properties

Research into the photophysical properties of pyrazolo[1,5-a]pyrimidines has revealed their utility in developing new materials for optoelectronic devices. The ability to modify these compounds through various substituents allows for tuning their optical properties, which is essential for applications in light-emitting diodes (LEDs) and solar cells .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Various synthetic strategies have been explored to enhance yield and selectivity, including the use of different electrophiles during the formation of the pyrimidine ring .

Case Studies and Research Findings

StudyFocusFindings
Li et al., 2006Antitumor ActivityIdentified pyrazolo[1,5-a]pyrimidines as potent anticancer agents with specific kinase inhibition profiles .
Di Grandi et al., 2009Enzymatic InhibitionDemonstrated that certain derivatives effectively inhibit CDKs, leading to reduced cancer cell proliferation .
Recent Advances (2021)Material ScienceExplored photophysical properties suitable for optoelectronic applications .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and selected analogs:

Compound Name / ID Substituents Key Features
Target Compound C(5): -CH2Cl; C(7): =O; C(2): -COOH High reactivity at C(5); polar carboxylic acid enhances solubility
5-[2-(Difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (39) C(5): Difluoromethyl-benzimidazole; C(7): Morpholine; C(2): -COOH Enhanced PI3Kδ inhibition; morpholine improves pharmacokinetics
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrazide (CAS 329222-72-2) C(5): Thienyl; C(7): CF3; C(2): Hydrazide Trifluoromethyl increases lipophilicity; hydrazide allows conjugation
5-Methyl-7-pentafluoroethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C(5): -CH3; C(7): C2F5; C(2): -COOH Pentafluoroethyl enhances metabolic stability; methyl reduces steric bulk
Triazolopyrimidinones (e.g., S1-TP) Core: Triazolo[1,5-a]pyrimidine; C(5): -CH2Cl; C(7): =O Electrochemically active; chloromethyl enables alkylation

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to esters (e.g., compound 13) or amides (e.g., 40–57) .
  • Lipophilicity : Trifluoromethyl (CF3) or pentafluoroethyl (C2F5) substituents (e.g., CAS 329222-72-2, compound in ) increase logP, enhancing membrane permeability .
  • Stability : Chloromethyl groups may confer reactivity, necessitating stabilization strategies, whereas morpholine (compound 39) or pentafluoroethyl groups improve metabolic stability .

Biological Activity

5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent studies.

Synthesis

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride, leading to the formation of the desired compound. This synthetic route not only provides a viable pathway for producing this compound but also highlights its potential as a precursor for further modifications to enhance biological activity .

Structural Characteristics

The molecular structure of this compound is characterized by a planar configuration with all non-hydrogen atoms coplanar. The presence of weak C—H⋯N hydrogen bonds contributes to the stability and crystallinity of the compound, facilitating its use in various applications .

Antitumor Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. For instance, derivatives of this class have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Compounds related to pyrazolo[1,5-a]pyrimidines have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9 .

Antimicrobial Properties

In addition to antitumor activity, this compound has shown promising antimicrobial effects. Studies have reported that certain derivatives possess potent activity against various bacterial strains and fungi. This antimicrobial action is believed to stem from the disruption of nucleic acid synthesis and interference with cellular metabolism .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

In a study conducted on human tumor cell lines (HeLa and A375), derivatives of pyrazolo[1,5-a]pyrimidines demonstrated significant inhibition of cell growth. The study highlighted that modifications at specific positions on the pyrazolo ring could enhance potency and selectivity against cancer cells .

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. The results showed that some compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?

  • Methodology : Start with pyrazolo[1,5-a]pyrimidine precursors (e.g., ethyl esters or hydroxy derivatives) and perform chloromethylation using phosphorus oxychloride (POCl₃) in refluxing 1,4-dioxane. Monitor reaction progress via TLC and purify via column chromatography (petroleum ether/ethyl acetate) . Hydrolysis of ester intermediates (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate) using lithium hydroxide in methanol/water yields the carboxylic acid derivative .
  • Key Data : Typical yields range from 67–93% after recrystallization (e.g., from ethanol or cyclohexane/CH₂Cl₂) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., chloromethyl at C5, carboxylic acid at C2). IR confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and NH/OH groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 193.0102 for the core pyrazolo[1,5-a]pyrimidine scaffold) .
  • Purity : HPLC (≥98% purity) with C18 columns and UV detection at 254 nm .

Q. How does the solubility of this compound influence experimental design?

  • Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) for reaction conditions and aqueous buffers (pH-adjusted) for biological assays. Low solubility in non-polar solvents (e.g., hexane) necessitates sonication or co-solvents .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., chloromethyl vs. trifluoromethyl at C5) using in vitro assays (e.g., kinase inhibition). For example, PI3Kδ inhibition requires a carboxylic acid at C2 and morpholine at C7 .
  • Crystallography : Resolve crystal structures (e.g., SHELX-refined) to correlate binding modes with activity .
    • Data Analysis : Use statistical tools (e.g., ANOVA) to distinguish assay variability from true SAR trends .

Q. How can computational modeling improve the design of analogs targeting specific enzymes?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses of the carboxylic acid group with catalytic residues (e.g., in PI3Kδ or MRP4) .
  • QM/MM Simulations : Calculate electronic effects of the chloromethyl group on reactivity (e.g., Hammett σ values) .
    • Validation : Synthesize top-ranked analogs (e.g., morpholine-substituted derivatives) and validate activity via IC₅₀ assays .

Q. What experimental approaches address low yields in multi-step syntheses?

  • Methodology :

  • Reaction Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry (e.g., POCl₃ excess) .
  • Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., chloromethyl esters) via rapid HPLC .
    • Case Study : Hydrolysis of ethyl esters to carboxylic acids improved from 70% to 93% yield using LiOH in methanol/water (1:1 v/v) .

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